molecular formula C17H18Cl2N2 B12096280 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride

3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride

Katalognummer: B12096280
Molekulargewicht: 321.2 g/mol
InChI-Schlüssel: YPCMLZCPZCPGCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C17H18Cl2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Amino-1-(4-fluorophenyl)butan-2-yl)benzonitrile hydrochloride
  • 3-(3-Amino-1-(4-bromophenyl)butan-2-yl)benzonitrile hydrochloride
  • 3-(3-Amino-1-(4-methylphenyl)butan-2-yl)benzonitrile hydrochloride

Uniqueness

3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C17H18Cl2N2

Molekulargewicht

321.2 g/mol

IUPAC-Name

3-[3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile;hydrochloride

InChI

InChI=1S/C17H17ClN2.ClH/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19;/h2-9,12,17H,10,20H2,1H3;1H

InChI-Schlüssel

YPCMLZCPZCPGCT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.